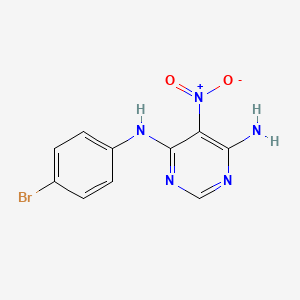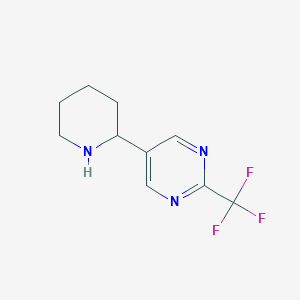
4-(Aminocarbonylmethyl)benzenemethanamine
説明
4-(Aminocarbonylmethyl)benzenemethanamine, also known as ACMB, is a versatile molecule that has a wide range of applications in scientific research. It is a type of aminocarbonylmethylbenzene, which is a derivative of benzene and has a carboxyl group attached to the amine group. ACMB is a colorless, crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 300°C. ACMB is widely used in the fields of organic chemistry, biochemistry, and pharmacology due to its chemical and physical properties.
科学的研究の応用
Catalysis
4-(Aminocarbonylmethyl)benzenemethanamine derivatives have been utilized in catalysis, particularly in the synthesis of aromatic compounds. For instance, an efficient aerobic oxidative synthesis of 2-aryl quinazolines through benzyl C-H bond amination catalyzed by 4-hydroxy-TEMPO, showcases the application of these compounds in facilitating chemical transformations without the need for metals or additives (Han et al., 2011).
Receptor Antagonism
In pharmacological research, derivatives of this compound have been developed as human histamine H3 receptor antagonists. Some members of this series exhibited subnanomolar binding affinities, highlighting their potential in designing new therapeutic agents (Apodaca et al., 2003).
Polymer Synthesis
These compounds have been instrumental in the synthesis and characterization of novel aromatic polyimides. Research has shown that certain diamines, closely related to this compound, can be polymerized with various dianhydrides to produce polymers with high solubility, thermal stability, and specific heat capacity, suitable for advanced material applications (Butt et al., 2005).
Corrosion Inhibition
Amino acid compounds, including derivatives of this compound, have been evaluated as corrosion inhibitors for steel in acidic solutions. Their effectiveness has been confirmed through various electrochemical methods, offering insights into their potential industrial applications (Yadav et al., 2015).
Luminescent Sensing
In the realm of materials science, these compounds have contributed to the development of luminescent sensors. For example, water-soluble undecagold clusters prepared using derivatives of this compound have been used for specific labeling of proteins, showcasing their utility in bioanalytical applications (Jahn, 1989).
特性
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYSQDYLCWIDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812153.png)
![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)
![N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2812156.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)
